molecular formula C9H18Cl2N2S B1396812 2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride CAS No. 1332530-60-5

2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride

Cat. No.: B1396812
CAS No.: 1332530-60-5
M. Wt: 257.22 g/mol
InChI Key: IVUNZOGOFPEWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride involves its interaction with various molecular targets:

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S.2ClH/c1-7(2)4-10-6-9-11-5-8(3)12-9;;/h5,7,10H,4,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUNZOGOFPEWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
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2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
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2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
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2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
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2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
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2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride

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